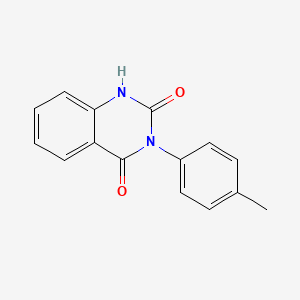

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione

Overview

Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have attracted considerable attention due to their wide range of biological properties . They form the core structure of several pharmacologically relevant compounds with activities including anti-tubercular, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties .

Synthesis Analysis

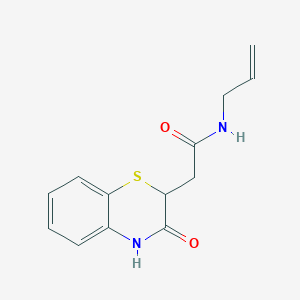

The synthesis of quinazoline and quinazolinone derivatives often involves the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives), followed by cyclization . For example, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide .Molecular Structure Analysis

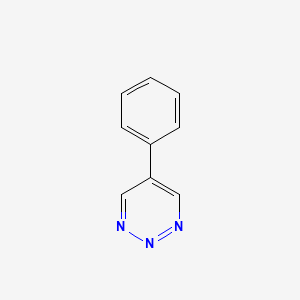

Quinazoline and quinazolinone derivatives are six-membered heterocyclic aromatic organic compounds containing two nitrogen atoms . The exact molecular structure of “3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives are known for their reactivity as intermediates in the synthesis of various analogues and ring-expanded derivatives . They can undergo a variety of chemical transformations, including oxidation, reduction, and cycloaddition reactions .Scientific Research Applications

Chemical Reactions and Synthesis

3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione and related quinazoline-2,4(1H,3H)-diones have been extensively studied for their chemical reactions and synthesis methods. Abdel-Megeid et al. (1971) explored various reactions of quinazoline-2,4(1H,3H)-diones, such as reactions with phosphorous pentachloride and phosphoryl chloride, leading to a range of derivatives (Abdel-Megeid et al., 1971). Efficient synthesis methods for quinazoline-2,4(1H,3H)-diones from carbon dioxide using ionic liquids and water as solvents have also been developed, as reported by Lu et al. (2014) and Ma et al. (2013), highlighting the versatility and potential for green chemistry applications (Lu et al., 2014)(Ma et al., 2013).

Biological and Pharmacological Activities

Quinazoline-2,4(1H,3H)-diones exhibit a range of biological activities, including antitumor properties. Zhou et al. (2013) found that certain quinazoline-2,4(1H,3H)-dione derivatives significantly inhibited the growth of human tumor cell lines (Zhou et al., 2013). Additionally, Santos-Ballardo et al. (2020) synthesized 3-substituted quinazoline-2,4-diones and evaluated their antidiabetic activity, demonstrating moderate inhibitory activity against α-amylase and α-glucosidase enzymes (Santos-Ballardo et al., 2020).

Herbicidal Applications

Wang et al. (2014, 2015) explored the herbicidal potential of quinazoline-2,4-dione derivatives, identifying several compounds with broad-spectrum weed control and superior crop selectivity compared to existing herbicides (Wang et al., 2014)(Wang et al., 2015). This highlights the potential of quinazoline-2,4-diones in agricultural applications.

Mechanism of Action

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They are essentially used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long-acting sedatives, bronchodilators, and cholertic agents .

Mode of Action

It is known that quinazolinone derivatives interact with their targets to exert their effects .

Biochemical Pathways

Quinazolinone derivatives are known to impact a variety of biological processes, including anti-malarial, anti-tumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .

Result of Action

Quinazolinone derivatives are known to have a broad range of biological activities .

Future Directions

Research into quinazoline and quinazolinone derivatives is ongoing, with many researchers working to design and synthesize new derivatives or analogues to treat various diseases . Future research will likely continue to explore the synthesis, transformation, and biological properties of these compounds.

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPSMOASZOZCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333059 | |

| Record name | 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-99-6 | |

| Record name | 3-(4-Methylphenyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

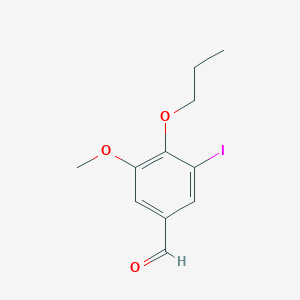

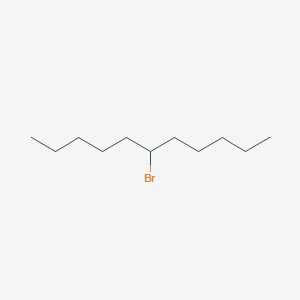

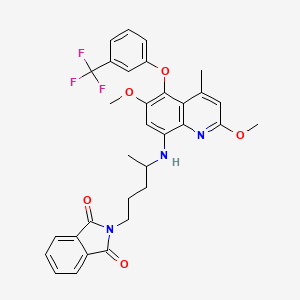

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)

![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)

![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B3045425.png)